An In-Depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]butan-1-one
An In-Depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]butan-1-one
Abstract
This technical guide provides a comprehensive overview of 1-[4-(trifluoromethoxy)phenyl]butan-1-one (CAS No. 56465-82-8), a fluorinated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. This document details the compound's physicochemical properties, predictive spectroscopic data, a robust and mechanistically explained synthetic protocol, and an analysis of its chemical reactivity and potential applications. The strategic incorporation of the trifluoromethoxy (-OCF₃) group imparts unique electronic and metabolic properties, making this molecule a valuable building block for the development of novel pharmaceuticals and advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.
Molecular Identity and Physicochemical Properties
1-[4-(Trifluoromethoxy)phenyl]butan-1-one is an organic compound characterized by a butyrophenone core structure where the phenyl ring is substituted at the para-position with a trifluoromethoxy group. This substitution is critical, as the -OCF₃ group is a well-regarded bioisostere for other functional groups and is known to enhance metabolic stability and lipophilicity in drug candidates.[1]
Table 1: Compound Identification and Key Properties
| Identifier | Value | Source |
| IUPAC Name | 1-[4-(Trifluoromethoxy)phenyl]butan-1-one | --- |
| CAS Number | 56465-82-8 | [2] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [2] |
| Molecular Weight | 232.20 g/mol | [2] |
| SMILES | CCCC(=O)C1=CC=C(OC(F)(F)F)C=C1 | [2] |
| Physical Form | Expected to be a liquid or low-melting solid | Analog Data[3] |
| Storage | Sealed in dry, room temperature conditions | [2] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this exact compound are not publicly cataloged, a detailed prediction of its key spectroscopic features can be made based on its structure and data from closely related analogs.[4] Such analysis is fundamental for reaction monitoring and final product verification.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Notes |
| ¹H NMR | Aromatic Protons (H-2, H-6) | δ ≈ 8.0 ppm (d, J ≈ 8.8 Hz) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. |
| Aromatic Protons (H-3, H-5) | δ ≈ 7.3 ppm (d, J ≈ 8.8 Hz) | Protons ortho to the -OCF₃ group are less deshielded. | |
| Methylene Protons (-CH₂-) | δ ≈ 2.9 ppm (t, J ≈ 7.4 Hz) | Alpha to the carbonyl group. | |
| Methylene Protons (-CH₂-) | δ ≈ 1.7 ppm (sextet, J ≈ 7.4 Hz) | Beta to the carbonyl group. | |
| Methyl Protons (-CH₃) | δ ≈ 1.0 ppm (t, J ≈ 7.4 Hz) | Terminal methyl group. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 198-200 ppm | Typical range for an aryl ketone. |
| Aromatic Carbon (C-OCF₃) | δ ≈ 152-154 ppm | Attached to the electronegative -OCF₃ group. | |
| Aromatic Carbon (C-4) | δ ≈ 135-137 ppm | Quaternary carbon attached to the carbonyl. | |
| Aromatic Carbons (C-2, C-6) | δ ≈ 130-132 ppm | Ortho to the carbonyl. | |
| Aromatic Carbons (C-3, C-5) | δ ≈ 120-122 ppm | Ortho to the -OCF₃ group. | |
| -OCF₃ Carbon | δ ≈ 120 ppm (q, J ≈ 257 Hz) | Characteristic quartet due to coupling with fluorine. | |
| ¹⁹F NMR | -OCF₃ | δ ≈ -58 ppm (s) | Typical range for a trifluoromethoxy group on an aromatic ring. |
| IR | C=O Stretch | ν ≈ 1685-1700 cm⁻¹ | Strong absorption, characteristic of an aryl ketone. |
| C-F Stretches | ν ≈ 1150-1250 cm⁻¹ | Strong, broad absorptions. | |
| C-O-C Stretch | ν ≈ 1050-1150 cm⁻¹ | Ether linkage stretch. | |
| MS (EI) | Molecular Ion [M]⁺ | m/z = 232 | Corresponds to the molecular weight. |
| Key Fragments | m/z = 189, 161 | Loss of -C₃H₇ (propyl group) and -C(=O)C₃H₇ (butyryl group), respectively. |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable method for preparing 1-[4-(trifluoromethoxy)phenyl]butan-1-one is the Friedel-Crafts acylation of 4-trifluoromethoxybenzene.[5][6] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a potent acylium ion electrophile, which then attacks the electron-rich aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation
Causality: The following protocol is designed for efficiency and purity. The use of an inert solvent like dichloromethane (DCM) ensures reactants remain in solution at low temperatures. Anhydrous conditions are paramount because Lewis acids like AlCl₃ react violently with water, which would quench the catalyst and halt the reaction. The 1.1 equivalents of AlCl₃ are required because the catalyst complexes with the product ketone, rendering it inactive; a stoichiometric amount is therefore necessary.[6]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: In the dropping funnel, prepare a solution of butyryl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C to allow for the complete formation of the acylium ion-catalyst complex.
-
Electrophilic Attack: Prepare a solution of 4-trifluoromethoxybenzene (1.05 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Workup and Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by cold water. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation synthesis workflow.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the versatile reactivity of its two primary functional domains: the ketone carbonyl group and the substituted aromatic ring.
Reactivity of the Carbonyl Group
The ketone is a key handle for molecular elaboration. It readily undergoes nucleophilic addition and related reactions:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), opening pathways to esters and ethers.
-
Reductive Amination: Reaction with an amine under reducing conditions (e.g., NaBH₃CN) yields substituted amines, a common transformation in pharmaceutical synthesis.
-
Grignard/Organolithium Addition: Addition of organometallic reagents creates tertiary alcohols, enabling the construction of complex carbon skeletons.
-
Alpha-Position Reactivity: The α-protons on the methylene group are acidic and can be removed by a strong base to form an enolate, which can then participate in aldol condensations or alkylation reactions.[7]
Reactivity of the Aromatic Ring
The phenyl ring is subject to further electrophilic aromatic substitution (EAS). The directing effects of the existing substituents are crucial:
-
Butanoyl Group (-COC₃H₇): This is a deactivating, meta-directing group due to its electron-withdrawing nature.
-
Trifluoromethoxy Group (-OCF₃): This group is also deactivating due to the strong inductive effect of the fluorine atoms, but it is ortho, para-directing because of resonance donation from the oxygen lone pairs.
The interplay of these effects dictates that further substitution will be directed to the positions ortho to the trifluoromethoxy group (C-3 and C-5), as these positions are least deactivated.
Reactivity Map
Caption: Key reactive sites and potential transformations.
Applications in Research and Development
1-[4-(Trifluoromethoxy)phenyl]butan-1-one is not an end-product but a valuable intermediate. Its utility stems from the properties conferred by the -OCF₃ group.
-
Pharmaceutical Drug Discovery: The trifluoromethoxy group is increasingly used in drug design to enhance metabolic stability, increase lipophilicity (improving blood-brain barrier penetration), and modulate pKa.[1][8] This compound serves as a scaffold to synthesize a diverse library of potential drug candidates targeting a wide range of biological targets.
-
Agrochemicals: Similar to pharmaceuticals, the metabolic stability and lipophilicity offered by the -OCF₃ group are highly desirable in the development of new pesticides and herbicides.
-
Materials Science: Fluorinated organic molecules are used in the synthesis of liquid crystals, polymers, and other advanced materials with unique thermal and electronic properties. This ketone can serve as a precursor for such materials.
Safety and Handling
As a laboratory chemical, 1-[4-(trifluoromethoxy)phenyl]butan-1-one must be handled with appropriate care, following standard safety protocols.
-
GHS Hazard Classification:
-
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
-
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